Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H17F2NO3 and a molecular weight of 249.25 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, two fluorine atoms, and a formyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and formylating reagents . One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which undergoes fluorination and subsequent formylation under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency . The process may include steps such as purification through recrystallization or chromatography to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The formyl group can participate in covalent bonding with active site residues, leading to inhibition or modulation of the target’s activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-formylpiperidine-1-carboxylate: Similar structure but lacks the fluorine atoms.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar structure but with an oxo group instead of a formyl group.
Uniqueness
Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate is unique due to the presence of both fluorine atoms and a formyl group, which can significantly influence its chemical reactivity and biological activity . The fluorine atoms can enhance the compound’s stability and binding affinity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVYYOQPQLCSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.